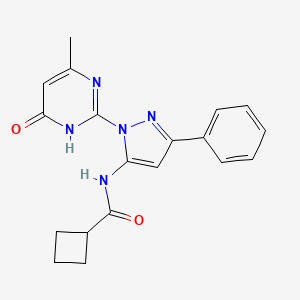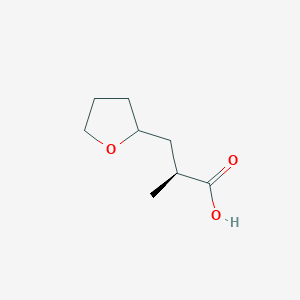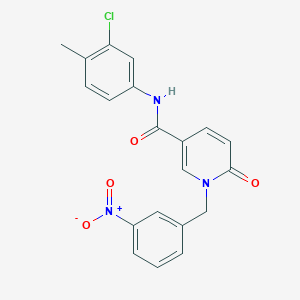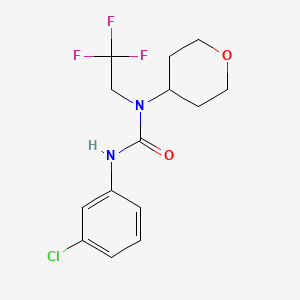
3-(3-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C14H16ClF3N2O2 and its molecular weight is 336.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photovoltaic Systems
Derivatives similar to 3-(3-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea have been synthesized and identified for their potential use as photosensitizers in photovoltaic systems. Their optical properties, including oscillator strength and hyperpolarizabilities, indicate their suitability for such applications, enhancing the efficiency of solar energy conversion (Thomas et al., 2019).
Optoelectronic Devices
Research on similar compounds has revealed significant electro-optic properties, making them suitable for application in nonlinear optics and optoelectronic device fabrication. Their high second and third harmonic generation values suggest their potential in improving the performance of devices that rely on nonlinear optical phenomena (Shkir et al., 2018).
Molecular Docking and Antimicrobial Activity
Compounds within this class have been subjected to molecular docking studies, proposing their potential as negative response agents against specific enzymes. Additionally, their antimicrobial activity has been evaluated, providing insights into their pharmacological applications (Sivakumar et al., 2021).
Sensor Technologies
Derivatives have also been investigated for their application in sensor technologies, particularly as chloride selective compounds in optical sensors. Their unique structural properties allow for the development of sensitive and selective sensors for various applications (Schazmann et al., 2006).
Nonlinear Optical Materials
The compound's derivatives have shown promise in the field of nonlinear optical materials, displaying high second harmonic generation efficiency. This suggests their utility in the development of new materials for optical modulation and signal processing applications (Menezes et al., 2014).
ACAT Inhibition for Cholesterol Management
Research has explored the inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cholesterol metabolism, by related compounds. These studies contribute to the development of new therapeutic agents for managing cholesterol levels (Tanaka et al., 1998).
特性
IUPAC Name |
3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c15-10-2-1-3-11(8-10)19-13(21)20(9-14(16,17)18)12-4-6-22-7-5-12/h1-3,8,12H,4-7,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZIPILJWVONKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
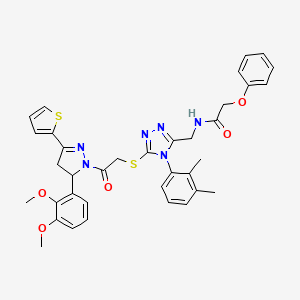
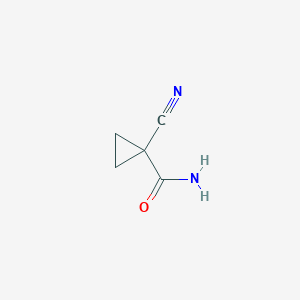
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
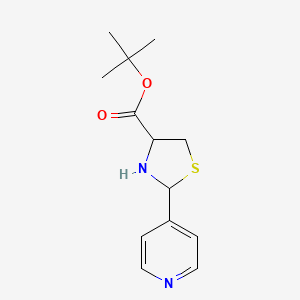
![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
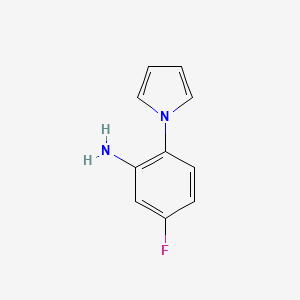
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384449.png)
![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
